[3-(4-Chlorophenyl)cyclobutyl]methanesulfonyl chloride
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Overview
Description
Scientific Research Applications
Synthesis and Chemical Properties
- Methanesulfonyl chloride is utilized in the synthesis of various chemical compounds. For example, it has been used in the reaction with 1-(4-chloro- and 2,4-dichlorophenyl)-2-(1-methyl-2-imidazolyl)ethanones and glycerol to produce diverse compounds through a methanesulfonic acid-catalyzed reaction. This demonstrates the compound's role in generating complex structures with potential applications in medicinal chemistry and materials science (Upadhyaya et al., 1997).
Radioactive Labeling
- Methanesulfonyl chloride has been used to synthesize radioactive labeled compounds, such as 2,4-dichlorophenyl methanesulfonate labeled with 14C and 35S. This application is significant in studying the metabolic fate of chemicals, demonstrating its importance in environmental and biological research (Burton & Stoutamire, 1973).
Molecular Structure Studies
- The molecular structure of methane sulfonyl chloride has been extensively studied, which is crucial for understanding its reactivity and potential uses in synthesis. Research using electron diffraction has provided detailed geometrical parameters, contributing to the fundamental understanding of its chemical behavior (Hargittai & Hargittai, 1973).
Kinetic and Spectroscopic Characterization
- The kinetic and spectroscopic characterization of highly reactive methanesulfonates provides insights into their reactivity patterns, which is valuable for designing synthetic pathways and understanding their mechanisms (Bentley et al., 1994).
Application in Electrochemistry
- Methanesulfonyl chloride forms ionic liquids with AlCl3, showing promising applications in electrochemistry. Its use in the electrochemical characterization of vanadium pentoxide films in sodium insertion studies highlights its potential in battery technology and energy storage solutions (Su, Winnick, & Kohl, 2001).
Safe Sulfonylation Techniques
- Methanesulfonyl chloride is used in sulfonylation reactions, demonstrating safer techniques and avoiding the disposal of waste amines. Its application in the mesylation of 2-propyn-1-ol on a large scale without producing explosive by-products illustrates its significance in industrial chemistry (Tanabe et al., 1995).
Safety and Hazards
Properties
IUPAC Name |
[3-(4-chlorophenyl)cyclobutyl]methanesulfonyl chloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12Cl2O2S/c12-11-3-1-9(2-4-11)10-5-8(6-10)7-16(13,14)15/h1-4,8,10H,5-7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQRXMHFIRZJTMA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1C2=CC=C(C=C2)Cl)CS(=O)(=O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12Cl2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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